molecular formula C10H12ClNO B062661 N-(2-chlorophenyl)oxolan-3-amine CAS No. 162851-47-0

N-(2-chlorophenyl)oxolan-3-amine

Cat. No. B062661
M. Wt: 197.66 g/mol
InChI Key: UGBNTXAKBOKBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)oxolan-3-amine, also known as cloxazolam, is a benzodiazepine derivative with sedative, anxiolytic, and anticonvulsant properties. It belongs to the class of psychoactive drugs, which act on the central nervous system (CNS) and are widely used in clinical medicine.

Mechanism Of Action

Cloxazolam works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in a sedative and anxiolytic effect.

Biochemical And Physiological Effects

Cloxazolam has been shown to reduce anxiety, induce sleep, and prevent seizures in animal models. It also has muscle relaxant properties and can reduce muscle spasms. In addition, it has been reported to have antitumor and anti-inflammatory effects, although the mechanisms behind these activities are not fully understood.

Advantages And Limitations For Lab Experiments

Cloxazolam has several advantages for laboratory experiments, including its potent activity and well-established mechanism of action. However, it also has limitations, such as its potential for abuse and dependence, which must be taken into consideration when designing experiments.

Future Directions

There are several areas of future research for N-(2-chlorophenyl)oxolan-3-amine, including its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. It may also have applications in the treatment of drug addiction and withdrawal. Additionally, further investigation into its antitumor and anti-inflammatory activities may lead to the development of new cancer therapies and treatments for inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)oxolan-3-amine involves the reaction of 2-chlorophenylacetonitrile with ethyl glyoxylate in the presence of sodium ethoxide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield N-(2-chlorophenyl)oxolan-3-amine.

Scientific Research Applications

Cloxazolam has been extensively studied for its therapeutic potential in various neurological disorders, including anxiety, insomnia, epilepsy, and muscle spasms. It has also been investigated for its antitumor and anti-inflammatory activities.

properties

CAS RN

162851-47-0

Product Name

N-(2-chlorophenyl)oxolan-3-amine

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(2-chlorophenyl)oxolan-3-amine

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2

InChI Key

UGBNTXAKBOKBEO-UHFFFAOYSA-N

SMILES

C1COCC1NC2=CC=CC=C2Cl

Canonical SMILES

C1COCC1NC2=CC=CC=C2Cl

synonyms

N-(2'-CHLORO-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.